molecular formula C24H24N4O7S B2569120 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111994-94-5

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2569120
CAS No.: 1111994-94-5
M. Wt: 512.54
InChI Key: SJNNREJDBAQUQF-UHFFFAOYSA-N
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Description

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl group, and the construction of the quinazolinone core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would likely include binding to active sites, altering protein conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine
  • 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one stands out due to its unique combination of functional groups and structural features

Biological Activity

The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Oxadiazole ring : Known for various biological activities.
  • Dioxoloquinazolinone core : Associated with anticancer and antimicrobial properties.

The IUPAC name highlights its structural complexity and potential for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Effects : Compounds similar to the target compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
  • Antifungal Properties : The oxadiazole derivatives have also been reported to show antifungal activity against common pathogens .

Anticancer Potential

The quinazolinone scaffold is well-documented for its anticancer effects. Investigations into similar compounds reveal:

  • Inhibition of Cancer Cell Lines : Studies report that related oxadiazole derivatives exhibit cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the compounds' ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Case Study 1: Molecular Docking Studies

A study conducted on oxadiazole derivatives demonstrated their binding affinity to cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that some derivatives selectively inhibited COX-2, suggesting potential applications in anti-inflammatory therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Research on related compounds has established a structure-activity relationship that helps predict biological activity based on molecular modifications. For example:

CompoundActivityTarget
Compound AAnti-inflammatoryCOX-2
Compound BAnticancerA549
Compound CAntibacterialE. coli

This table illustrates how slight changes in structure can significantly impact biological efficacy.

The mechanism through which the compound exerts its biological effects includes:

  • Enzyme Inhibition : Binding to enzymes involved in critical pathways such as inflammation and cancer progression.
  • Receptor Modulation : Interacting with cellular receptors to influence signaling cascades.

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-30-8-4-7-28-23(29)15-10-19-20(34-13-33-19)11-16(15)25-24(28)36-12-21-26-22(27-35-21)14-5-6-17(31-2)18(9-14)32-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNNREJDBAQUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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